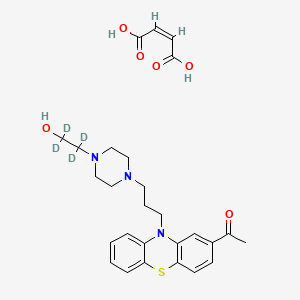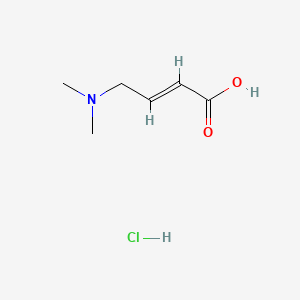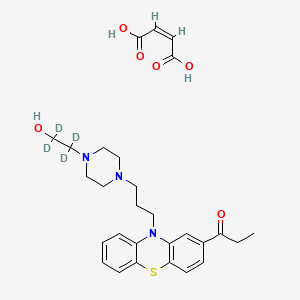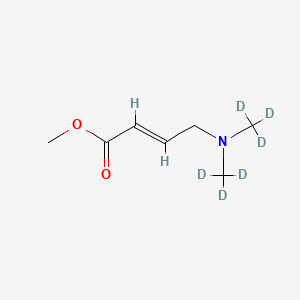
Sulfaquinoxaline-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfaquinoxaline, also known by its IUPAC name 4-Amino-N-2-quinoxalinylbenzenesulfonamide, is a veterinary medicine that can be given to cattle and sheep to treat coccidiosis . It belongs to the class of organic compounds known as quinoxalines .
Synthesis Analysis
Sulfaquinoxaline can be transformed by chlorine and UV light in water. The transformation by chlorination and UV lights was investigated in purified water at common conditions used for water disinfection . The result shows a slow degradation of Sulfaquinoxaline during photolysis compared with the chlorination process .Molecular Structure Analysis
Sulfaquinoxaline belongs to the class of organic compounds known as quinoxalines. These are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .Chemical Reactions Analysis
Sulfaquinoxaline undergoes degradation including sulfonamide bond cleavage, SO2 extrusion, and aniline moiety oxidation . It is more susceptible to Fe (II)/PMS oxidation in comparison to its substructural analog 2-amino-quinoxaline (2-AQ) and other sulfonamides .Physical And Chemical Properties Analysis
Sulfaquinoxaline has a molecular formula of C14H12N4O2S and a molar mass of 300.336 g/mol . It is slightly soluble in water and ethanol, acetone, and soluble in aqueous alkaline solutions .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation Studies
Influence of pH and Ozone on Sulfaquinoxaline Degradation Sulfaquinoxaline (SQX), a contaminant from veterinary medicine, poses potential environmental and human health risks. A study by Urbano et al. (2017) investigated the degradation of SQX using ozonation at varying pH levels. The study concluded that ozonation effectively degrades SQX, with a degradation efficiency exceeding 99% when applying an ozone dose of 2.8 mg L-1 at pH 3. The pH value significantly influenced the degradation process, and the formation of toxic intermediates was also studied (Urbano et al., 2017).
Transformation of SQX by Chlorine and UV Light Another study by Nassar et al. (2018) assessed the reactivity of SQX during chlorination and UV irradiation, common water treatment processes. They found that SQX degrades slowly during photolysis compared to the chlorination process. The study identified by-products generated during SQX transformation and suggested common degradation pathways, including SO2 extrusion and direct decomposition, highlighting the environmental implications of SQX presence in water sources (Nassar et al., 2018).
Analytical Methodologies and Sensing Applications
Development of Analytical Techniques Rapid and sensitive detection of SQX is crucial in environmental monitoring and food safety. Li et al. (2021) designed an electrochemical aptasensor for SQX detection, integrating nanocomposites and a signal amplification strategy. The aptasensor showcased reliable specificity, reproducibility, and stability, offering a promising tool for SQX detection in various samples (Li et al., 2021).
Fluorescence Immunoassay for SQX Detection Hu et al. (2016) developed a fluorescence immunoassay using upconversion nanoparticles and magnetic microspheres for SQX detection in animal-derived foods. This method offers sensitive fluorescence response, simple and environmentally friendly extraction procedures, demonstrating its applicability in food safety (Hu et al., 2016).
Mecanismo De Acción
Target of Action
Sulfaquinoxaline-d4, a deuterium-labeled variant of Sulfaquinoxaline, primarily targets coccidia , a group of parasitic protozoans . It is used as an antimicrobial agent in veterinary medicine, demonstrating broad-spectrum activity against both Gram-negative and Gram-positive bacteria .
Mode of Action
The action mechanism of Sulfaquinoxaline involves the inhibition of dihydrofolate synthetase , which obstructs the nucleic acid synthesis of bacteria and coccidia .
Biochemical Pathways
This disruption can lead to downstream effects such as the prevention of coccidiosis and bacterial infections .
Pharmacokinetics
The use of deuterium labeling in drug molecules like this compound is often employed to track and quantify these properties during drug development .
Result of Action
The primary result of this compound’s action is the prevention of coccidiosis and bacterial infections in animals . By inhibiting dihydrofolate synthetase, it disrupts the life cycle of coccidia and bacteria, thereby preventing their proliferation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in water can affect the degradation of Sulfaquinoxaline . .
Safety and Hazards
Análisis Bioquímico
Cellular Effects
Sulfaquinoxaline, its parent compound, is known to have broad-spectrum antimicrobial activity, suggesting it can influence cellular functions in a variety of bacteria .
Molecular Mechanism
Sulfaquinoxaline, its parent compound, is known to inhibit the synthesis of nucleic acids and proteins in microorganisms .
Temporal Effects in Laboratory Settings
Studies on Sulfaquinoxaline have shown that it degrades slowly during photolysis compared to the chlorination process .
Dosage Effects in Animal Models
Standard-use sulfonamides, a class that includes Sulfaquinoxaline, are administered at varying dosages depending on the animal species, the specific drug, and other factors .
Metabolic Pathways
Sulfaquinoxaline, its parent compound, is known to be involved in the inhibition of dihydrofolate synthetase, which disrupts the nucleic acid synthesis of bacteria and coccidia .
Transport and Distribution
Studies on biochar have shown that it can influence the geochemical behavior of ionized antibiotics in soils , suggesting potential interactions with transporters or binding proteins.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Sulfaquinoxaline-d4 can be achieved through a multistep process involving the introduction of deuterium at a specific position in the molecule. The starting material for this synthesis is Sulfaquinoxaline, which can be selectively deuterated to obtain the final product.", "Starting Materials": [ "Sulfaquinoxaline", "Deuterium oxide", "Sodium borodeuteride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol" ], "Reaction": [ "The first step involves the selective deuteration of Sulfaquinoxaline. This can be achieved by reacting Sulfaquinoxaline with deuterium oxide in the presence of sodium borodeuteride as a reducing agent.", "The resulting product is then treated with hydrochloric acid to remove any excess reducing agent and by-products.", "The next step involves the conversion of the sulfonyl group to a sulfonamide group. This is achieved by treating the product with sodium hydroxide in methanol.", "The final step involves the purification of the product by extraction with ethyl acetate and subsequent drying and recrystallization to obtain the final product, Sulfaquinoxaline-d4." ] } | |
Número CAS |
1329652-02-9 |
Fórmula molecular |
C14H12N4O2S |
Peso molecular |
304.36 |
Nombre IUPAC |
4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)/i5D,6D,7D,8D |
Clave InChI |
NHZLNPMOSADWGC-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
Sinónimos |
4-Amino-N-2-quinoxalinylbenzenesulfonamide-d4; N1-(2-Quinoxalinyl)sulfanilamide-d4; 2-(p-Sulfanilamido)quinoxaline-d4; 2-Sulfanilamidobenzopyrazine-d4; 2-p-Aminobenzenesulfonamidoquinoxaline-d4; Avicocid-d4; Italquina-d4; Kokozigal-d4; N1-(2-Quinoxal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











